N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-(4-methoxyphenoxy)butanamide
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Overview
Description
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-(4-methoxyphenoxy)butanamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives This compound is characterized by the presence of a thiadiazole ring, an ethyl group, a methoxyphenoxy group, and a butanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-(4-methoxyphenoxy)butanamide typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate precursors such as thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the Ethyl Group: The ethyl group can be introduced via alkylation reactions using ethyl halides in the presence of a base.
Attachment of the Methoxyphenoxy Group: The methoxyphenoxy group can be attached through nucleophilic substitution reactions involving methoxyphenols and appropriate leaving groups.
Formation of the Butanamide Moiety: The butanamide moiety can be formed by reacting the intermediate compounds with butanoyl chloride or butanoic acid derivatives under suitable conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions, efficient catalysts, and continuous flow processes to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiadiazole ring or the ethyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the butanamide moiety, potentially converting it to an amine.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides, sulfones, or hydroxylated derivatives.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Studied for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the development of novel materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-(4-methoxyphenoxy)butanamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It may influence various biochemical pathways, including those related to cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-(4-methoxyphenoxy)butanamide can be compared with other thiadiazole derivatives and related compounds:
Similar Compounds: Examples include N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-(4-methoxyphenoxy)butanamide and N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-(4-hydroxyphenoxy)butanamide.
Properties
Molecular Formula |
C15H19N3O3S |
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Molecular Weight |
321.4 g/mol |
IUPAC Name |
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-(4-methoxyphenoxy)butanamide |
InChI |
InChI=1S/C15H19N3O3S/c1-3-14-17-18-15(22-14)16-13(19)5-4-10-21-12-8-6-11(20-2)7-9-12/h6-9H,3-5,10H2,1-2H3,(H,16,18,19) |
InChI Key |
UWMBSZPCDVWCBI-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)CCCOC2=CC=C(C=C2)OC |
Origin of Product |
United States |
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